2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid
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Overview
Description
2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid is an organic compound characterized by a cyclopentene ring substituted with a hydroxyphenoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid typically involves the reaction of 2-hydroxyphenol with cyclopent-1-ene-1-carboxylic acid under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential therapeutic applications, including drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group may interact with enzymes or receptors, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentene-1-carboxylic acid: Similar in structure but lacks the hydroxyphenoxy group.
2-Hydroxyphenol: Contains the hydroxyphenoxy group but lacks the cyclopentene ring.
Cyclopent-1-ene-1-carboxylic acid: Similar to 2-cyclopentene-1-carboxylic acid but with a different substitution pattern.
Uniqueness
2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both the hydroxyphenoxy group and the cyclopentene ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
62898-36-6 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(2-hydroxyphenoxy)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-9-5-1-2-6-11(9)16-10-7-3-4-8(10)12(14)15/h1-2,5-6,13H,3-4,7H2,(H,14,15) |
InChI Key |
MHAXKJMXRLQUSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)OC2=CC=CC=C2O)C(=O)O |
Origin of Product |
United States |
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